Pseudothymidine

Übersicht

Beschreibung

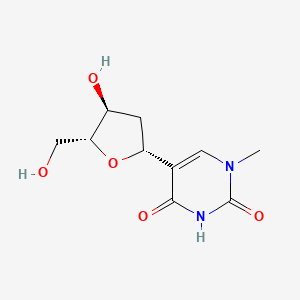

5-Methyl-2’-Deoxypseudouridine is a nucleoside analogue belonging to the class of organic compounds known as nucleoside and nucleotide analogues. These compounds are structurally similar to naturally occurring nucleosides and nucleotides but have been modified to enhance their stability and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2’-Deoxypseudouridine typically involves the use of nucleoside 2’-deoxyribosyltransferases. These enzymes catalyze the transfer of the deoxyribosyl moiety from a donor nucleoside to an acceptor base, resulting in the formation of the desired nucleoside analogue . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity and stability.

Industrial Production Methods

Industrial production of 5-Methyl-2’-Deoxypseudouridine may involve biocatalytic processes using engineered microorganisms that express nucleoside 2’-deoxyribosyltransferases. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound with high purity and yield .

Analyse Chemischer Reaktionen

Structural and Reactivity Profile

Pseudothymidine replaces the natural N-glycosidic bond with a C-glycosidic linkage, altering its conformational flexibility and interaction with enzymes. This modification impacts its ability to participate in canonical nucleoside reactions while enabling novel reactivity .

Table 1: DNA Polymerase Efficiency with this compound

| Polymerase | Primer Extension Efficiency | PCR Compatibility | Fidelity (Error Rate) |

|---|---|---|---|

| Taq | 98% | Yes | 1.2 × 10⁻⁴ |

| Tth | 85% | Partial | 2.5 × 10⁻⁴ |

| Pwo | 45% | No | N/A |

| Klenow Fragment | <10% | No | N/A |

-

Taq DNA Polymerase demonstrates the highest efficiency, enabling PCR amplification of ψT-containing DNA .

-

Misincorporation rates are comparable to natural nucleotides, suggesting utility in stable probe design .

Chemical Modifications and Stability

This compound’s C-glycosidic bond confers resistance to hydrolysis and unique reactivity with nucleophiles:

Table 2: Reactivity of this compound vs. Thymidine

| Reaction Condition | Thymidine Reactivity | This compound Reactivity | Product Stability |

|---|---|---|---|

| Bisulfite (pH 5, 50°C) | Rapid adduct formation | Slow adduct formation | Stable ribose adducts |

| Acidic Hydrolysis (1M HCl) | Complete cleavage | No cleavage | N/A |

| Enzymatic Degradation | Susceptible | Resistant | N/A |

-

Bisulfite Reactions : ψT forms stable ribose adducts under mild conditions, unlike thymidine, which undergoes reversible modifications .

-

Acid Stability : The C-glycosidic bond prevents acid-catalyzed depurination, enhancing durability in harsh conditions .

Synthetic and Analytical Considerations

Wissenschaftliche Forschungsanwendungen

Synthetic Biology

Pseudothymidine has been shown to be effectively incorporated into DNA as a substitute for natural thymidine. This incorporation can enhance the stability and functionality of nucleic acids, making it a valuable tool in synthetic biology. For instance, research indicates that ψT can be utilized to create oligonucleotides with improved resistance to nucleases, thereby promoting their expression and stability in biological systems .

Table 1: Comparison of Natural vs. This compound-Modified Nucleic Acids

| Property | Natural Thymidine | This compound |

|---|---|---|

| Nuclease Resistance | Low | High |

| Incorporation Efficiency | Standard | Enhanced |

| Stability in Biological Systems | Moderate | High |

Anticancer Research

This compound analogs are being explored for their potential anticancer properties. Studies have demonstrated that modifications in nucleosides can lead to the development of new therapeutic agents capable of targeting cancer cells more effectively. For example, certain derivatives of this compound have shown promising results in inhibiting the growth of various human cancer cell lines, including colon and breast cancers .

Case Study: Anticancer Activity of this compound Derivatives

- Compound : ψT derivative A

- Cancer Type : MCF-7 (Breast Cancer)

- IC50 Value : 0.64 µM (indicating effective inhibition)

Antimicrobial Applications

The structural diversity of this compound allows it to be evaluated as a potential antimicrobial agent. Research has indicated that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising concern over antibiotic resistance globally .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| ψT Derivative B | 1.25 | Staphylococcus aureus |

| ψT Derivative C | 0.62 | Escherichia coli |

Molecular Tools in Research

This compound can also serve as a molecular tool in various research applications, particularly in the development of aptamers and other nucleic acid-based biosensors. Its ability to withstand harsh conditions makes it suitable for applications requiring stability over time .

Case Study: Aptamer Development Using this compound

In a study focusing on the selection of aptamers with enhanced stability, this compound was incorporated into the oligonucleotide pool. The resulting aptamers demonstrated increased binding affinity and stability compared to those synthesized with natural nucleotides.

Future Directions and Challenges

While the applications of this compound are promising, challenges remain regarding its synthesis and incorporation into larger nucleic acid constructs. Ongoing research aims to optimize these processes and expand the range of applications for this compound in therapeutic and diagnostic contexts.

Research Gaps

- Need for improved synthesis methods for large-scale production.

- Exploration of additional modifications that enhance its properties.

- Comprehensive studies on long-term effects and safety profiles.

Wirkmechanismus

The mechanism of action of 5-Methyl-2’-Deoxypseudouridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and nucleic acid stability. This disruption can inhibit the replication and transcription of nucleic acids, making it a potential therapeutic agent for treating diseases that involve rapid cell proliferation, such as cancer .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Nukleosid-Analoga wie:

- 5-Methyl-2’-Desoxycytidin

- 5-Hydroxymethyl-2’-Desoxyuridin

- 5-Formyl-2’-Desoxycytidin

Einzigartigkeit

5-Methyl-2’-Desoxy-Pseudouridin ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die seine Stabilität und Funktionalität im Vergleich zu anderen Nukleosid-Analoga verbessern. Seine Fähigkeit, in Nukleinsäuren eingebaut zu werden und ihre normale Funktion zu stören, macht es besonders wertvoll für wissenschaftliche Forschungs- und therapeutische Anwendungen .

Biologische Aktivität

Pseudothymidine (ψT) is a C-nucleoside analog of thymidine, notable for its unique structural properties and potential applications in molecular biology and medicinal chemistry. This compound has gained attention due to its ability to serve as a substrate for various DNA polymerases, thereby influencing DNA synthesis and cellular processes.

This compound is characterized by a carbon-carbon bond between the sugar and the base, which affects its conformational properties. This unique structure allows ψT to interact differently with DNA polymerases compared to natural nucleotides. Specifically, it can be incorporated into DNA strands during replication, albeit with varying efficiencies depending on the type of polymerase used .

Substrate for DNA Polymerases

Research has demonstrated that ψT can act as a substrate for several thermostable DNA polymerases, including Taq polymerase. In vitro assays have shown that the incorporation of ψT into DNA can be effectively monitored through primer extension reactions . The following table summarizes the efficiency of ψT incorporation by different polymerases:

| Polymerase | Incorporation Efficiency | Comments |

|---|---|---|

| Taq | Moderate | Commonly used in PCR applications |

| Vent | High | Superior fidelity in DNA synthesis |

| KOD Dash | High | Enhanced performance with modified nucleotides |

Case Studies and Research Findings

- In Vitro Selection Studies : In a study focusing on the incorporation of modified nucleotides, ψT was utilized as a substrate to screen various DNA polymerases. The results indicated that certain polymerases could efficiently incorporate ψT into elongating DNA strands, highlighting its potential in synthetic biology applications .

- Antiviral Properties : this compound has been investigated for its antiviral properties, particularly against viruses that utilize thymidine kinases for replication. Its structural similarity to thymidine allows it to interfere with viral DNA synthesis, making it a candidate for antiviral drug development .

- Cancer Research Applications : The compound has also been explored in the context of cancer research, where its ability to inhibit DNA synthesis can be leveraged to target rapidly dividing cancer cells. Studies have shown that incorporating ψT into therapeutic strategies could enhance the efficacy of existing treatments by selectively inhibiting tumor growth .

Comparative Analysis with Other Nucleoside Analogues

This compound's biological activity can be compared with other nucleoside analogs like 5-fluoro-2'-deoxyuridine (FUdR) and 2'-deoxy-2'-fluoroarabinofuranosylthymine (FMAU). The following table outlines key differences:

| Characteristic | This compound (ψT) | FUdR | FMAU |

|---|---|---|---|

| Type | C-nucleoside | U-nucleoside | A-nucleoside |

| Mechanism | Incorporation into DNA | Inhibition of thymidylate synthase | Triphosphate formation |

| Therapeutic Use | Antiviral, anticancer | Anticancer | Imaging and therapy |

Eigenschaften

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDJRICBYOAHBZ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65358-15-8 | |

| Record name | 5-methyl-2'-deoxypseudouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.